molecular formula C20H21FN2O2S B2624822 (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-isopropoxyphenyl)methanone CAS No. 851806-80-9

(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-isopropoxyphenyl)methanone

Cat. No.: B2624822
CAS No.: 851806-80-9
M. Wt: 372.46
InChI Key: QAROWNIYVZSPIQ-UHFFFAOYSA-N
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Description

The compound (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-isopropoxyphenyl)methanone is a complex organic molecule featuring a combination of fluorobenzyl, thioether, imidazole, and isopropoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-isopropoxyphenyl)methanone typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving glyoxal, ammonia, and formaldehyde under acidic conditions.

    Thioether Formation: The thioether linkage is introduced by reacting the imidazole derivative with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Isopropoxyphenyl Group: The final step involves the coupling of the thioether-imidazole intermediate with 4-isopropoxybenzoyl chloride under basic conditions to form the desired methanone compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using larger batch reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the methanone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like alkoxides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkoxides, amines.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-isopropoxyphenyl)methanone can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it useful in the synthesis of diverse chemical libraries for drug discovery.

Biology and Medicine

This compound may exhibit biological activities such as enzyme inhibition or receptor modulation due to its structural similarity to known bioactive molecules. It could be investigated for potential therapeutic applications in treating diseases where modulation of specific biological pathways is beneficial.

Industry

In the pharmaceutical industry, this compound could be used in the development of new drugs. Its unique structure might offer advantages in terms of selectivity and potency against specific biological targets.

Mechanism of Action

The exact mechanism of action for (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-isopropoxyphenyl)methanone would depend on its specific biological target. Generally, compounds with imidazole rings can act as enzyme inhibitors by binding to the active site of enzymes, thereby blocking substrate access. The fluorobenzyl and isopropoxyphenyl groups may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding with the target protein.

Comparison with Similar Compounds

Similar Compounds

  • (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-isopropoxyphenyl)methanone
  • (2-((2-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-isopropoxyphenyl)methanone
  • (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-isopropoxyphenyl)methanone

Uniqueness

The presence of the fluorine atom in (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-isopropoxyphenyl)methanone can significantly alter its chemical and biological properties compared to its analogs. Fluorine can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making this compound potentially more effective in its applications.

This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2S/c1-14(2)25-17-9-7-15(8-10-17)19(24)23-12-11-22-20(23)26-13-16-5-3-4-6-18(16)21/h3-10,14H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAROWNIYVZSPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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